N-(3-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction between N-(3-chlorobenzoyl)isonicotinohydrazide and iron(III) metal . The reaction occurs via reflux in an ethanol solution. The resulting complex is characterized by several analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), differential thermal analysis/thermogravimetric analysis (DTA/TGA), and UV-visible spectroscopy. Notably, coordination of the iron(III) ion to the ligand enhances its thermal stability .
Mechanism of Action
Target of Action
3-chloro-N-phenyl-N-(piperidine-1-carbonyl)benzamide, also known as N-(3-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, particularly in the development of drugs for the treatment of various conditions .
Mode of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities . For instance, some piperidine derivatives have shown antiaggregatory and antioxidant effects .
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
One study found that a potent glyt1 inhibitor, a piperidine derivative, showed good plasma exposure and sufficient plasma to brain penetration in rats .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, and antipsychotic effects .
Properties
IUPAC Name |
N-(3-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-9-7-8-15(14-16)18(23)22(17-10-3-1-4-11-17)19(24)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOZQYNMBKZQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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